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Compound of Interest

Compound Name: (-)-Lasiocarpine

Cat. No.: B1674526 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicokinetics of (-)-
lasiocarpine, a hepatotoxic pyrrolizidine alkaloid, in commonly used rodent models. The

information presented herein is intended to support research and development efforts by

providing key quantitative data, detailed experimental methodologies, and visual

representations of the underlying toxicological pathways.

Core Toxicokinetic Parameters
(-)-Lasiocarpine exhibits significant species-dependent differences in its toxicokinetic profile.

The following tables summarize key quantitative data from studies in rats, providing a basis for

understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Table 1: Pharmacokinetic Parameters of (-)-Lasiocarpine
in Male Rats

Parameter
Intravenous
Administration (1 mg/kg)

Oral Administration (10
mg/kg)

Cmax (ng/mL) - 51.7 ± 22.5

AUC₀₋t (ng/mL*h) 336 ± 26 18.2 ± 3.8

Absolute Oral Bioavailability

(%)
- 0.5[1]
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Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; AUC₀₋t:

Area under the plasma concentration-time curve from time zero to the last measurable

concentration.

Experimental Protocols
A clear understanding of the methodologies employed in toxicokinetic studies is crucial for data

interpretation and the design of future experiments. The following sections detail typical

protocols for in vivo rodent studies investigating (-)-lasiocarpine.

Animal Models and Husbandry
Species: Male Sprague-Dawley or Fischer 344 rats are commonly used.[1][2]

Age and Weight: Young adult rats (e.g., 6-8 weeks old, weighing 200-250 g) are typically

selected.

Acclimation: Animals should be acclimated to the laboratory conditions for at least one week

prior to the experiment.

Housing: Animals are housed in temperature- and humidity-controlled rooms with a 12-hour

light/dark cycle. Standard laboratory chow and water are provided ad libitum, except for

fasting periods before oral administration.

Dosing and Administration
Dose Formulation: (-)-Lasiocarpine is typically dissolved in a suitable vehicle, such as

saline or a solution of 0.5% carboxymethylcellulose, for administration.

Oral Administration: For oral toxicokinetic studies, a single dose is administered via oral

gavage. Animals are usually fasted overnight prior to dosing to ensure gastric emptying.[3]

Intravenous Administration: For intravenous studies, the dose is administered via a

cannulated tail vein or other suitable vessel.[1]

Sample Collection
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Blood Sampling: Blood samples are collected at predetermined time points after dosing.

Common collection sites in rats include the tail vein, saphenous vein, or via cardiac puncture

at the termination of the study. Blood is typically collected into tubes containing an

anticoagulant (e.g., EDTA or heparin) and centrifuged to obtain plasma.[4]

Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages

that allow for the separate collection of urine and feces. Samples are collected over specified

intervals (e.g., 0-8h, 8-24h, 24-48h, etc.) to determine the rate and extent of excretion.

Tissue Collection: At the end of the study, animals are euthanized, and various tissues (e.g.,

liver, kidney, lung, spleen, heart, brain) are collected to assess tissue distribution. Tissues

are typically rinsed with saline, blotted dry, weighed, and then frozen or processed for

analysis.

Analytical Methods
Sample Preparation: Plasma, urine, and tissue homogenates typically undergo a protein

precipitation or liquid-liquid extraction step to isolate the analyte of interest and remove

interfering substances.

Quantification: The concentration of (-)-lasiocarpine and its metabolites in biological

samples is most commonly determined using Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS).[1][5][6][7] This technique offers high sensitivity and specificity for

accurate quantification.

Signaling Pathways and Mechanisms of Toxicity
The toxicity of (-)-lasiocarpine is primarily attributed to its metabolic activation in the liver,

leading to the formation of reactive pyrrolic esters. These reactive metabolites can bind to

cellular macromolecules, including DNA and proteins, leading to cellular damage, cell cycle

arrest, and apoptosis.

DNA Damage Response and Cell Cycle Arrest
Metabolic activation of (-)-lasiocarpine leads to the formation of DNA adducts, which trigger a

DNA damage response (DDR). This response involves the activation of the ATM-Chk2-p53

signaling pathway, ultimately leading to a G2/M phase cell cycle arrest.[8][9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7076525/
https://www.benchchem.com/product/b1674526?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36170857/
https://pubmed.ncbi.nlm.nih.gov/30079887/
https://www.researchgate.net/publication/360565440_LC-MSMS_determination_and_pharmacokinetic_study_of_lacidipine_in_human_plasma
https://pubmed.ncbi.nlm.nih.gov/27232153/
https://www.benchchem.com/product/b1674526?utm_src=pdf-body
https://www.benchchem.com/product/b1674526?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12534242/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1462967/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Environment DNA Damage Response Pathway

(-)-Lasiocarpine Metabolic Activation
(CYP450) Reactive Pyrrolic Esters DNA Adducts

 covalent binding 
ATM

(activated)
 activates Chk2

(phosphorylated)

 phosphorylates 
p53

(phosphorylated/activated)

 phosphorylates 

G2/M Cell Cycle Arrest
 induces 

Upstream Signaling

G2/M Checkpoint Control

Activated p53

p21 (CDKN1A)
(upregulated)

 induces transcription 

Cyclin B1 / CDK1 Complex

 inhibits G2/M Arrest

M Phase (Mitosis)

 promotes entry into 

G2 Phase

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pre-Study

In-Life Phase

Terminal Phase

Analytical Phase

Data Analysis

Animal Acclimation
(≥ 1 week)

Dosing
(Oral or IV)

Dose Formulation

Serial Blood Sampling
Urine & Feces Collection

Euthanasia & Necropsy

Sample Processing
(Extraction)

Tissue Collection

LC-MS/MS Analysis

Pharmacokinetic Modeling

Data Interpretation
& Reporting

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1674526?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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